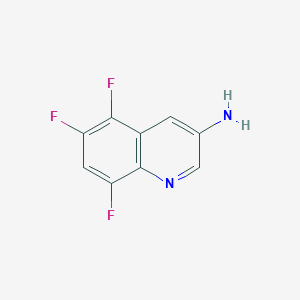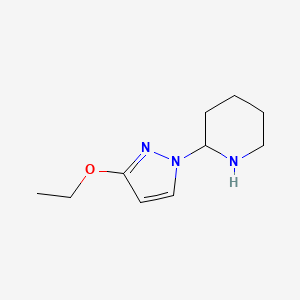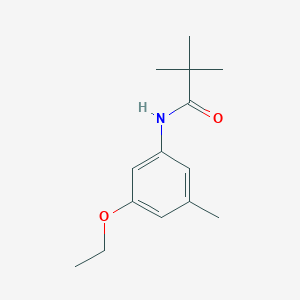
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core with an aminopyridine and a difluoromethyl group, which contribute to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced through nucleophilic substitution reactions, where the pyrazolone core reacts with halogenated pyridine derivatives.
Addition of the Difluoromethyl Group: The difluoromethyl group is often introduced via nucleophilic addition reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with similar compounds such as:
1-(4-Aminopyridin-2-yl)ethanone: This compound lacks the pyrazolone core and difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one:
4-Aminopyridine: This simpler compound lacks both the pyrazolone core and difluoromethyl group, making it less versatile in terms of chemical modifications and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H8F2N4O |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-(4-aminopyridin-2-yl)-5-(difluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H8F2N4O/c10-9(11)6-4-8(16)15(14-6)7-3-5(12)1-2-13-7/h1-3,9H,4H2,(H2,12,13) |
Clave InChI |
SHMLYDFXXRKIHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=NC=CC(=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)

![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)


![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)






